Amoxycillin (sodium)

Description

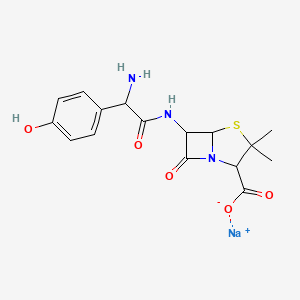

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHDFCISJXIVBV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N3NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amoxicillin Sodium: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties of amoxicillin sodium and the analytical techniques employed for its structure elucidation. The information is curated for professionals in pharmaceutical research and development, offering a core understanding of this vital antibiotic compound.

Chemical Properties of Amoxicillin Sodium

Amoxicillin sodium is a semi-synthetic antibiotic, the sodium salt form of amoxicillin, which belongs to the aminopenicillin class of beta-lactam antibiotics.[1][2] Its chemical and physical properties are crucial for its formulation, stability, and therapeutic efficacy.

General and Physicochemical Properties

A summary of the key chemical and physical properties of amoxicillin sodium is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₃NaO₅S | [1][2][3][4] |

| Molecular Weight | 387.39 g/mol | [1][2][3][4] |

| CAS Number | 34642-77-8 | [1][2][3] |

| Appearance | White or almost white crystalline powder | [2] |

| Hygroscopicity | Very hygroscopic | [5] |

| pKa | Carboxylic Acid (COOH): ~2.4 - 2.7, Amino Group (NH₂): ~7.22 - 7.4, Phenolic Hydroxyl (OH): ~9.48 - 9.6 | [6] |

Solubility

Amoxicillin sodium exhibits varying solubility in different solvents, a critical factor for its formulation and administration.

| Solvent | Solubility | Reference |

| Water | ≥56.4 mg/mL; Very soluble | [3][7] |

| Dimethyl Sulfoxide (DMSO) | ≥74.6 mg/mL | [3] |

| Ethanol | Insoluble; Sparingly soluble in anhydrous ethanol | [3][7] |

| Acetone | Very slightly soluble | [7] |

Stability

The stability of amoxicillin sodium is a significant concern in its storage and clinical use. It is susceptible to degradation under various conditions.

-

Solid State Stability : Amoxicillin trihydrate is the most stable solid form compared to the sodium salt and the free base.[5] The sodium salt is particularly sensitive to temperature and humidity.[5] Studies on the solid-state degradation of amoxicillin sodium salt indicate a sequential reaction consisting of two pseudo-first-order processes.

-

Solution Stability : Amoxicillin sodium is unstable in aqueous solutions.[8] Its degradation is faster at higher concentrations and is catalyzed by carbohydrates like dextrose, dextran, or sorbitol.[5] The optimal stability in solution is observed in a citrate buffer at pH 5.8-6.5.[5]

-

Temperature Effects : In solution, the stability of amoxicillin sodium decreases as the temperature increases.[9] Interestingly, freezing solutions of amoxicillin sodium can markedly reduce its stability, with maximum degradation rates occurring between -6.5°C and -8.9°C in normal saline and glucose solutions, respectively.[10] For long-term storage of admixtures, temperatures should be below -30°C.[8]

Structure Elucidation

The definitive structure of amoxicillin sodium has been established through a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework and connectivity of the atoms.

References

- 1. Amoxicillin Sodium | C16H18N3NaO5S | CID 23663126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. apexbt.com [apexbt.com]

- 4. Amoxycillin (sodium) | C16H18N3NaO5S | CID 23702546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usp-pqm.org [usp-pqm.org]

- 6. researchgate.net [researchgate.net]

- 7. Amoxicillin sodium | 34642-77-8 [chemicalbook.com]

- 8. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states. | Semantic Scholar [semanticscholar.org]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. The stability of amoxycillin sodium in normal saline and glucose (5%) solutions in the liquid and frozen states - PubMed [pubmed.ncbi.nlm.nih.gov]

Amoxicillin Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amoxicillin sodium, a widely used semi-synthetic antibiotic. It covers its core chemical and physical properties, mechanism of action, synthesis, and analytical methodologies, tailored for a scientific audience.

Core Properties of Amoxicillin Sodium

Amoxicillin sodium is the monosodium salt of amoxicillin, a broad-spectrum β-lactam antibiotic.[1][2] It is frequently used in clinical settings to treat a variety of bacterial infections.[3]

Physicochemical Data

The fundamental physicochemical properties of Amoxicillin sodium are summarized below.

| Property | Value | Reference |

| CAS Number | 34642-77-8 | [4][5][6] |

| Molecular Formula | C₁₆H₁₈N₃NaO₅S | [4][5] |

| Molecular Weight | 387.39 g/mol | [4][5][6] |

| Appearance | White powder | [7] |

| Solubility | Very soluble in water; sparingly soluble in anhydrous ethanol; very slightly soluble in acetone. Soluble in DMSO. | [2][8][9] |

| Storage Conditions | 2-8°C | [4] |

Mechanism of Action

Amoxicillin sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11] This process is crucial for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.[10][12]

The key steps in its mechanism of action are:

-

Target Binding : Amoxicillin, like other β-lactam antibiotics, targets and binds to Penicillin-Binding Proteins (PBPs).[4][10] These enzymes are located on the inner membrane of the bacterial cell wall.[1]

-

Inhibition of Transpeptidation : The binding of amoxicillin to PBPs inactivates these enzymes, specifically inhibiting the transpeptidase activity required for the final step of peptidoglycan synthesis.[12]

-

Cell Wall Disruption : This inhibition prevents the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[1][10]

-

Cell Lysis : The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][10]

Experimental Protocols

This section details methodologies for the synthesis and analysis of Amoxicillin sodium, crucial for research and quality control.

Synthesis of Amoxicillin Sodium

Amoxicillin sodium is typically prepared from Amoxicillin trihydrate. The following protocol is based on a common method involving a salt-forming agent.

Objective: To synthesize sterile Amoxicillin sodium from Amoxicillin trihydrate.

Materials:

-

Amoxicillin trihydrate

-

Methyl acetate

-

Methanol

-

Triethylamine

-

Sodium 2-ethylhexanoate

-

Sterile filtration system (0.22 µm)

Protocol:

-

Solution A Preparation: Dissolve Amoxicillin trihydrate (e.g., 50 g) in a solvent mixture of methyl acetate (92 mL), triethylamine (34 g), and methanol (52 mL).[2] Stir until a clear solution is obtained.

-

Sterile Filtration of Solution A: Pass the resulting solution through a sterile filtration system.[13]

-

Solution B Preparation: Dissolve the salt-forming agent, sodium 2-ethylhexanoate (e.g., 34 g), in a solvent mixture of methyl acetate (92 mL) and methanol (52 mL).[2]

-

Sterile Filtration of Solution B: Pass the sodium 2-ethylhexanoate solution through a sterile filtration system.[2][13]

-

Reaction: Slowly add the filtered Solution B to the filtered Solution A while maintaining the reaction temperature between 0-5°C.[2]

-

Crystallization: After a reaction time of approximately 80 minutes, add additional methyl acetate (e.g., 10 mL) to promote the precipitation of the product.[2][13]

-

Isolation and Drying: Collect the precipitate by filtration, wash it with methyl acetate, and dry the final product at a temperature below 50°C to yield sterile Amoxicillin sodium.[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the assay and quality control of Amoxicillin sodium, ensuring its potency and purity. The following is a representative RP-HPLC method.

Objective: To quantify Amoxicillin in a sample using a validated RP-HPLC method.

Instrumentation & Conditions:

| Parameter | Specification | Reference |

| Chromatography System | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection | [4] |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [4] |

| Mobile Phase | Acetonitrile : 0.1 M Potassium dihydrogen phosphate buffer (pH adjusted to 5.0) (3:97 v/v) | [5] |

| Flow Rate | 1.0 mL/minute | [5] |

| Detection Wavelength | 230 nm | [5] |

| Injection Volume | 10 µL | [5] |

| Column Temperature | Ambient | [11] |

Reagent and Sample Preparation:

-

Diluent/Buffer Preparation: Prepare a 6.8 g/L solution of monobasic potassium phosphate in water. Adjust the pH to 5.0 with a 45% (w/w) potassium hydroxide solution.[5]

-

Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath before use.[4]

-

Standard Solution Preparation: Accurately weigh and dissolve USP Amoxicillin Reference Standard (RS) in the diluent to obtain a known concentration (e.g., 1.2 mg/mL). Use this solution within 6 hours.[13]

-

Sample Solution Preparation: Prepare a sample solution of Amoxicillin sodium in the diluent to achieve a theoretical concentration similar to the standard solution. Pass the solution through a filter (e.g., 1 µm or finer) before injection. Use this solution within 6 hours.[13]

Chromatographic Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area reproducibility, tailing factor). The relative standard deviation for replicate injections should be NMT 1.5%.[13]

-

Inject the sample solution.

-

Identify the amoxicillin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the amount of Amoxicillin in the sample by comparing the peak area of the sample to the peak area of the standard.

References

- 1. FIA- spectrophotometric method for the determination of amoxicillin in pharmaceuticals; application of AES, GAPI, and AGREE greenness assessment tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. High-performance liquid chromatographic method for potency determination of amoxicillin in commercial preparations and for stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Amoxicillin, USP Method with HPLC - AppNote [mtc-usa.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. usp-pqm.org [usp-pqm.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. alliedacademies.org [alliedacademies.org]

- 12. repositorio.unesp.br [repositorio.unesp.br]

- 13. usp.org [usp.org]

Amoxicillin Sodium vs. Amoxicillin Trihydrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility and stability profiles of two common forms of the antibiotic amoxicillin: amoxicillin sodium and amoxicillin trihydrate. Understanding these fundamental physicochemical properties is critical for formulation development, ensuring optimal drug delivery, and maintaining therapeutic efficacy.

Core Physicochemical Properties: A Comparative Overview

Amoxicillin can be utilized in its trihydrate crystalline form or as an amorphous sodium salt. The choice between these forms has significant implications for the drug product's characteristics, primarily driven by their differences in solubility and stability. Amoxicillin trihydrate is a non-hygroscopic, crystalline solid, which contributes to its enhanced stability in the solid state.[1] In contrast, amoxicillin sodium is an amorphous and very hygroscopic powder, rendering it more susceptible to degradation but also imparting significantly higher aqueous solubility.[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient is a key determinant of its dissolution rate and bioavailability. Amoxicillin sodium and amoxicillin trihydrate exhibit markedly different solubility characteristics.

Data Presentation: Quantitative Solubility Data

| Solvent | Amoxicillin Sodium | Amoxicillin Trihydrate | Temperature (°C) |

| Water | ~78 mg/mL | 4.0 mg/mL | 25 |

| ~1-10 mg/mL (pH dependent) | Not Specified | ||

| <5 g/L | Not Specified | ||

| Methanol | Insoluble | 7.5 mg/mL | 25 |

| Slightly soluble | Not Specified | ||

| Ethanol (absolute) | Insoluble | 3.4 mg/mL | 25 |

| Very slightly soluble | Not Specified | ||

| Dimethyl Sulfoxide (DMSO) | ~78 mg/mL | ~25 mg/mL | 25 |

| Dimethylformamide | Not Specified | ~5 mg/mL | Not Specified |

| Phosphate Buffer (pH 7.2) | Not Specified | ~1 mg/mL | Not Specified |

Note: Solubility data is compiled from various sources and conditions may vary slightly.

The aqueous solubility of amoxicillin trihydrate is notably pH-dependent, exhibiting a U-shaped profile with a minimum solubility in the pH range of 3 to 7.[2]

Experimental Protocol: Solubility Determination (Saturation Method)

A common method for determining the equilibrium solubility of a compound involves the following steps:

-

Sample Preparation: An excess amount of the amoxicillin form (sodium or trihydrate) is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of amoxicillin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

The chemical stability of amoxicillin is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The stability of amoxicillin is influenced by its physical form (salt vs. hydrate), as well as environmental factors such as temperature, pH, and humidity.

Solid-State Stability

In the solid state, amoxicillin trihydrate is significantly more stable than amoxicillin sodium.[1] This enhanced stability is attributed to its crystalline structure.

-

Amoxicillin Trihydrate: The solid-state degradation of amoxicillin trihydrate has been described to follow the Prout-Tompkins model, which is often used to describe the decomposition of solids that proceeds via nucleation and growth of product phases.

-

Amoxicillin Sodium: The degradation of amorphous amoxicillin sodium in the solid state is more complex and has been reported to follow a sequential reaction consisting of pseudo-first-order processes.

Aqueous Solution Stability

The degradation of amoxicillin in aqueous solutions is primarily driven by the hydrolysis of the β-lactam ring. This degradation follows pseudo-first-order kinetics and is highly dependent on the pH of the solution.[3][4][5]

Key Factors Influencing Aqueous Stability:

-

pH: Amoxicillin exhibits maximum stability in the pH range of 5.8 to 6.5.[1] The degradation is subject to both specific-acid and specific-base catalysis, with inflection points in the log k-pH profile observed near the pKa values of the molecule.[3][4][5]

-

Temperature: As with most chemical reactions, the degradation rate of amoxicillin in solution increases with temperature.

-

Buffer Species: The degradation can be catalyzed by certain buffer species, such as phosphate and citrate ions.[1]

-

Concentration: At higher concentrations, amoxicillin can undergo autocatalytic reactions, leading to increased degradation rates.

Data Presentation: Aqueous Stability Data (Degradation Rate Constants)

A comprehensive study on the degradation kinetics of amoxicillin trihydrate in aqueous solution provided the following insights into the effect of pH and temperature on the pseudo-first-order rate constant (k).

| pH | Temperature (K) | Rate Constant (k) (s⁻¹) |

| 1.2 | 303.15 | 1.35 x 10⁻⁵ |

| 2.2 | 303.15 | 4.17 x 10⁻⁶ |

| 4.2 | 303.15 | 1.67 x 10⁻⁶ |

| 6.8 | 303.15 | 2.50 x 10⁻⁶ |

| 7.8 | 303.15 | 1.00 x 10⁻⁵ |

| 9.6 | 303.15 | 1.17 x 10⁻⁴ |

| 1.2 | 318.15 | 1.17 x 10⁻⁴ |

| 2.2 | 318.15 | 4.17 x 10⁻⁵ |

| 4.2 | 318.15 | 1.67 x 10⁻⁵ |

| 6.8 | 318.15 | 2.50 x 10⁻⁵ |

| 7.8 | 318.15 | 1.00 x 10⁻⁴ |

| 9.6 | 318.15 | 1.00 x 10⁻³ |

Data extracted from a study on amoxicillin trihydrate degradation.[3][4][5]

It is important to note that amoxicillin sodium in frozen aqueous solutions can exhibit accelerated degradation at temperatures between 0°C and -20°C.[6]

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.

1. HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where amoxicillin has significant absorbance (e.g., 230 nm).

-

Temperature: Controlled column temperature (e.g., 25°C).[7]

2. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the HPLC method, the drug substance is subjected to stress conditions to induce degradation.

-

Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Exposure of the solid drug to dry heat.

-

Photodegradation: Exposure of the drug solution to UV and/or visible light.

The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent amoxicillin peak.

Visualization of Key Processes

Diagrams of Experimental Workflows and Degradation Pathways

Caption: Workflow for Solubility Determination.

Caption: Stability-Indicating HPLC Method Workflow.

Caption: Simplified Amoxicillin Degradation Pathway.

Conclusion

The selection between amoxicillin sodium and amoxicillin trihydrate is a critical decision in the drug development process, with each form offering a distinct set of advantages and disadvantages related to its solubility and stability. Amoxicillin sodium, with its high aqueous solubility, is well-suited for parenteral formulations where rapid dissolution is required. However, its hygroscopicity and lower solid-state stability necessitate careful handling and formulation strategies to prevent degradation. Conversely, the superior solid-state stability of amoxicillin trihydrate makes it the preferred choice for oral solid dosage forms. Its lower aqueous solubility, however, can be a limiting factor for dissolution and may require formulation approaches to enhance bioavailability. A thorough understanding of these properties, supported by robust experimental data, is paramount for the successful development of safe, effective, and stable amoxicillin-based drug products.

References

- 1. usp-pqm.org [usp-pqm.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. [PDF] Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry | Semantic Scholar [semanticscholar.org]

- 6. Kinetics of amoxicillin and clavulanate degradation alone and in combination in aqueous solution under frozen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Amoxicillin Sodium Degradation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways and byproducts of amoxicillin sodium. Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation under various environmental conditions, impacting its efficacy and potentially leading to the formation of immunogenic or hazardous compounds. This document outlines the primary degradation routes, summarizes quantitative data from forced degradation studies, provides detailed experimental protocols for analysis, and visualizes key processes for enhanced understanding.

Core Degradation Pathways of Amoxicillin

The primary driver of amoxicillin degradation is the hydrolysis of its strained β-lactam ring, a reaction catalyzed by acidic, basic, or enzymatic conditions.[1] This initial cleavage leads to the formation of several key degradation products. The degradation pathways are significantly influenced by factors such as pH, temperature, and exposure to light.[2]

The principal degradation byproducts identified in multiple studies include:

-

Amoxicillin Penicilloic Acid (APA): Formed through the hydrolysis of the β-lactam ring, APA is a primary degradation product.[1][3]

-

Amoxicillin Diketopiperazine (DIKETO): This stable six-membered ring structure is formed via intramolecular cyclization of amoxicillin penicilloic acid.[1][4]

-

Amoxicillin Penilloic Acid: This byproduct can be formed through the decarboxylation of amoxicilloic acid.[3]

-

Amoxicillin-S-oxide: An oxidation product of amoxicillin.[5]

-

Phenol Hydroxypyrazine: Another identified degradation product.[5]

The following diagram illustrates the major degradation pathways of amoxicillin sodium.

References

- 1. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Amoxicillin Sodium: An In-Depth Technical Guide to its Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro spectrum of activity of amoxicillin sodium against a range of clinically significant bacterial isolates. The data presented is curated from various scientific studies and surveillance programs, offering valuable insights for research and development professionals in the field of infectious diseases. This document details the susceptibility of key Gram-positive and Gram-negative pathogens, outlines the standardized experimental protocols for determining antimicrobial susceptibility, and explores the primary mechanisms of bacterial resistance to amoxicillin.

Spectrum of Activity: Quantitative Analysis

The in vitro efficacy of amoxicillin sodium is quantitatively summarized below. Minimum Inhibitory Concentration (MIC) is a key metric, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Susceptibility percentages are also provided where available, indicating the proportion of isolates that are susceptible to amoxicillin based on established clinical breakpoints.

Gram-Positive Clinical Isolates

Amoxicillin generally demonstrates good activity against many Gram-positive organisms, particularly streptococci. However, resistance is prevalent among staphylococci, largely due to the production of β-lactamase enzymes.

| Bacterial Species | Number of Isolates | Amoxicillin MIC50 (µg/mL) | Amoxicillin MIC90 (µg/mL) | % Susceptible |

| Staphylococcus aureus | - | 0.50 | 8 | 64.1% |

| Streptococcus pneumoniae | 3714 | 0.03 (as amoxicillin/clavulanate) | 2 (as amoxicillin/clavulanate) | 98% (non-meningitis criteria) |

| Streptococcus pyogenes (Group A) | 1094 | - | - | 100% |

| Streptococcus agalactiae (Group B) | 204 | - | - | 100% |

| Enterococcus faecalis | 491 | - | - | 100% |

| Enterococcus faecium | 202 | - | - | 7% |

Gram-Negative Clinical Isolates

The activity of amoxicillin against Gram-negative bacteria is more variable and is significantly impacted by resistance mechanisms, most notably the production of β-lactamases. For many Gram-negative species, amoxicillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, to enhance its effectiveness.

| Bacterial Species | Number of Isolates | Amoxicillin MIC50 (µg/mL) | Amoxicillin MIC90 (µg/mL) | % Resistant |

| Haemophilus influenzae | - | 0.5 (as amoxicillin/clavulanate) | 1 (as amoxicillin/clavulanate) | 24.2% (to ampicillin) |

| Moraxella catarrhalis | - | 0.12 (as amoxicillin/clavulanate) | 0.25 (as amoxicillin/clavulanate) | - |

| Escherichia coli | 133 | - | - | 57.9% |

| Salmonella spp. | 28 | - | - | 100% |

| Shigella spp. | 17 | - | - | 100% |

| Bacteroides fragilis group | 824 | - | - | High resistance to amoxicillin alone |

Experimental Protocols for Susceptibility Testing

The determination of amoxicillin's in vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines to ensure the reproducibility and accuracy of these tests. The two most common reference methods are broth microdilution and agar dilution.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Antimicrobial Solutions: A stock solution of amoxicillin sodium is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations. For fastidious organisms, supplemented media may be required.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared from a pure culture grown on an appropriate agar medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The prepared microtiter plates containing the serial dilutions of amoxicillin are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is determined as the lowest concentration of amoxicillin that completely inhibits visible growth of the organism. This is assessed by visual inspection of the wells for turbidity.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

Methodology:

-

Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates, typically Mueller-Hinton Agar (MHA), are prepared, each containing a specific concentration of amoxicillin. This is achieved by adding the appropriate volume of the amoxicillin stock solution to molten agar before it solidifies.

-

Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of each bacterial suspension is then spotted onto the surface of the series of amoxicillin-containing agar plates, as well as a growth control plate (with no antibiotic).

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: The MIC is the lowest concentration of amoxicillin that prevents the growth of the bacterial isolate.

Visualization of Key Processes

Mechanisms of Beta-Lactam Resistance

Bacteria have evolved several mechanisms to resist the action of β-lactam antibiotics like amoxicillin. These mechanisms can be broadly categorized as enzymatic degradation of the antibiotic, alteration of the drug target, and reduction of drug accumulation at the target site.

Caption: Primary mechanisms of bacterial resistance to amoxicillin.

Experimental Workflow for Antimicrobial Susceptibility Testing

The standardized workflow for determining the antimicrobial susceptibility of a clinical isolate is a critical process in clinical microbiology laboratories to guide appropriate antibiotic therapy.

Caption: Standard workflow for antimicrobial susceptibility testing.

Amoxicillin Sodium in Animal Models: A Pharmacokinetic and Bioavailability Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of amoxicillin sodium in various preclinical animal models. The data presented herein is crucial for the rational design of dosage regimens, the interpretation of efficacy and toxicity studies, and the successful translation of promising therapeutic candidates from the laboratory to clinical practice. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in pivotal studies, and visually represents experimental workflows to facilitate a deeper understanding of amoxicillin's behavior in vivo.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of amoxicillin sodium across different animal species, routes of administration, and dosage levels. These parameters provide a quantitative basis for comparing the absorption, distribution, metabolism, and excretion (ADME) profile of amoxicillin in these models.

Table 1: Pharmacokinetics of Amoxicillin in Rodents (Rats and Rabbits)

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Rat | Intravenous (Jugular) | 50 | - | - | - | - | - | [1] |

| Rat | Intraduodenal | - | - | - | - | - | 51 | [2][3][4] |

| Rabbit | Oral | 10 | 6.66 ± 1.18 | 0.5 | - | - | - | [5] |

| Rabbit | Intravenous | 10 | 7.18 ± 0.64 (at 5 min) | - | - | - | - | [5] |

| Rabbit | Rectal (PEG suppository) | 100 | - | - | - | - | 59 | [6] |

| Rabbit | Rectal (PEG suppository) | 200 | - | - | - | - | 77.3 | [6] |

| Rabbit | Rectal (SNA 15 suppository) | 100/200 | - | - | - | - | ~100 | [6] |

Table 2: Pharmacokinetics of Amoxicillin in Ruminants (Sheep and Goats)

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Sheep | Intravenous | 10 | - | - | 436.40 (µg·min/mL) | - | - | [7] |

| Sheep | Intramuscular | 10 | - | - | 414.88 (µg·min/mL) | - | 97.38 | [7] |

| Sheep | Intravenous | 10 | - | - | - | 0.77 | - | [8] |

| Sheep | Intramuscular | 10 | - | - | - | - | >90 | [9] |

| Goat | Intravenous | 10 | - | - | - | 1.12 | - | [8] |

| Goat | Intramuscular | 10 | - | - | - | - | >90 | [9] |

| Goat | Intravenous (with Clavulanic Acid) | 20 | - | - | - | 1.20 ± 0.16 | - | [10][11][12] |

| Goat | Oral (with Clavulanic Acid) | 20 | - | - | - | 2.15 ± 0.20 | 27 | [10][11][12] |

Table 3: Pharmacokinetics of Amoxicillin in Swine (Pigs)

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Pig | Intravenous | 8.6 | - | - | - | - | - | [13] |

| Pig | Intramuscular (conventional) | 14.7 | 5.1 | 2 | - | - | 83 | [13][14] |

| Pig | Intramuscular (long-acting) | 14.1 | - | 1.3 & 6.6 | - | - | 111 | [13] |

| Pig | Oral (fasted) | - | - | 1.9 | - | - | 33 | [13] |

| Pig | Oral (fed) | - | - | 3.6 | - | - | 28 | [13] |

| Pig | Intramuscular (with Colistin) | - | - | - | - | 6.38 | - | [15] |

| Pig | Oral (with Apramycin) | 16 | 3.2 ± 1.35 | 1.92 ± 0.58 | 8.98 ± 2.11 | 6.43 ± 4.85 | 22.62 (relative to IM) | [16] |

Table 4: Pharmacokinetics of Amoxicillin in Companion Animals (Dogs and Cats)

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Dog | Intravenous | 20 | - | - | - | - | - | [17] |

| Dog | Oral (suspension) | 20 | 20.7 ± 2.2 | 1.4 ± 0.5 | 80.6 ± 21.8 | - | 76.8 ± 16.7 | [17] |

| Dog | Oral (drops) | 20 | 18.1 ± 2.4 | 1.4 ± 0.6 | 71.8 ± 21.0 | - | 68.2 ± 25.8 | [17] |

| Dog | Oral (tablets) | 20 | 18.6 ± 5.3 | 2.0 ± 1.0 | 69.5 ± 22.5 | - | 64.2 ± 17.9 | [17] |

| Dog | Intravenous (with Clavulanic Acid) | 16.67 | - | - | - | - | - | [18] |

| Dog (Sick) | Intravenous (with Clavulanic Acid) | 16.67 | - | - | - | - | - | [18] |

| Dog | Subcutaneous (long-acting) | 15 | - | - | - | 7 | - | [19] |

| Cat | Intravenous | - | - | - | - | - | - | [20][21][22] |

| Cat | Oral | - | - | - | - | - | 33 | [20][21][22] |

| Cat | Subcutaneous | - | - | - | - | - | 69 | [20][21][22] |

| Cat | Intravenous (with Clavulanic Acid) | 10 | - | - | - | - | - | [23] |

| Cat | Oral (with Clavulanic Acid) | 10 | - | - | - | - | 75.57 | [23] |

Table 5: Pharmacokinetics of Amoxicillin in Poultry (Chickens)

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Chicken | Intravenous | 10 | - | - | - | 8.17 ± 0.31 | - | [24][25] |

| Chicken | Oral | 10 | 160.40 ± 4.67 | 1.00 ± 0.06 | - | 9.16 ± 0.60 | 63.00 ± 4.58 | [24][25] |

| Chicken | Intravenous | 10 | - | - | - | 1.07 | - | [26] |

| Chicken | Intramuscular | 10 | - | - | - | 1.09 | 77.21 | [26] |

| Chicken | Oral | 10 | - | - | - | 1.13 | 60.92 | [26] |

| Chicken | Intravenous | 20 | - | - | - | 9.78 ± 0.43 | - | [27] |

| Chicken | Oral | 20 | 12.54 ± 0.14 | 1.05 ± 0.04 | - | - | 67.33 | [27] |

Experimental Protocols

A thorough understanding of the experimental design is paramount for the accurate interpretation of pharmacokinetic data. This section details the methodologies employed in the cited studies.

Animal Subjects

-

Species and Strain: Studies utilized a variety of animal models including Sprague-Dawley rats[1], Desert sheep[9], Nubian goats[9], pigs[13][15], Beagle dogs[18], and broiler chickens[24][25][26].

-

Health Status: The majority of studies used clinically healthy animals. One study specifically investigated the pharmacokinetics in critically ill dogs to assess the impact of disease state[18].

-

Housing and Acclimatization: Animals were typically housed in controlled environments and allowed to acclimatize to laboratory conditions before the commencement of experiments.

Drug Administration and Dosage

-

Formulation: Amoxicillin was administered as amoxicillin sodium for intravenous injections and amoxicillin trihydrate for oral and intramuscular routes[13][17][28]. Some studies used commercially available formulations, including long-acting suspensions[13][28].

-

Dosage: Doses ranged from 8.6 mg/kg to 50 mg/kg, depending on the animal model and the objectives of the study[1][13].

-

Routes of Administration: The most common routes were intravenous (IV), intramuscular (IM), and oral (PO). Other routes investigated include intraduodenal in rats[2][3][4] and rectal in rabbits[6].

Sample Collection

-

Biological Matrix: Blood was the primary biological matrix collected, with plasma or serum being used for analysis.

-

Sampling Sites: Blood samples were typically collected from major veins, such as the jugular vein in rats and sheep[2][3][4][7] or via indwelling catheters.

-

Sampling Schedule: A serial blood sampling schedule was employed, with frequent collection at early time points to capture the absorption and distribution phases, followed by less frequent sampling during the elimination phase.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC was the most frequently used analytical method for the quantification of amoxicillin in plasma or serum[7][13][24][25][26].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, some studies utilized LC-MS/MS[23].

-

Microbiological Assay: In some instances, a microbiological assay was used to determine amoxicillin concentrations[5][17].

Pharmacokinetic Analysis

-

Compartmental Analysis: Pharmacokinetic parameters were often calculated using compartmental models, with one- or two-compartment models being the most common[7][9][10][11][12][24][25][26].

-

Non-Compartmental Analysis: Non-compartmental analysis was also employed to determine key parameters such as AUC and clearance[13].

-

Software: Specialized pharmacokinetic software was used for data analysis and model fitting.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental processes and conceptual frameworks described in the literature.

Caption: General experimental workflow for a typical pharmacokinetic study of amoxicillin in animal models.

Caption: Key factors influencing the oral bioavailability of amoxicillin in animal models.

Conclusion

The pharmacokinetic and bioavailability data for amoxicillin sodium in various animal models demonstrate considerable interspecies variation. Generally, amoxicillin exhibits rapid absorption and elimination. Oral bioavailability is variable and can be influenced by factors such as food and the specific formulation used. Intramuscular administration generally results in higher bioavailability compared to the oral route. The detailed experimental protocols and visual workflows provided in this guide offer a robust framework for designing and interpreting future preclinical studies on amoxicillin and other beta-lactam antibiotics. This comprehensive understanding is essential for the successful development of new therapeutic strategies and for optimizing the use of this important antibiotic in veterinary and human medicine.

References

- 1. Pharmacokinetic Modeling of Free Amoxicillin Concentrations in Rat Muscle Extracellular Fluids Determined by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low bioavailability of amoxicillin in rats as a consequence of presystemic degradation in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. theprofesional.com [theprofesional.com]

- 6. Rectal bioavailability of amoxicillin sodium in rabbits: Effects of suppository base and drug dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. luvas.edu.in [luvas.edu.in]

- 8. Comparative pharmacokinetics of amoxicillin administered intravenously to sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of amoxicillin trihydrate in Desert sheep and Nubian goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Pharmacokinetics of amoxicillin/clavulanic acid combination after intravenous and oral administration in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioavailability of amoxycillin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tsva.or.th [tsva.or.th]

- 15. Pharmacokinetics of a novel amoxicillin/colistin suspension after intramuscular administration in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and relative bioavailability of an oral amoxicillin-apramycin combination in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioavailability of different forms of amoxycillin administered orally to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Population Pharmacokinetics of Intravenous Amoxicillin Combined With Clavulanic Acid in Healthy and Critically Ill Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pharmacokinetics of Amoxicillin in the Cat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of Amoxicillin in the Cat | SLU publication database (SLUpub) [publications.slu.se]

- 22. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 23. Pharmacokinetics of the amoxicillin-clavulanic acid combination after intravenous and oral administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of amoxicillin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Comparative pharmacokinetics and bioavailability of amoxycillin in chickens after intravenous, intramuscular and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. bu.edu.eg [bu.edu.eg]

- 28. Influence of the injection site on the pharmacokinetics of amoxicillin after intramuscular administration of a conventional and a long-acting formulation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Keystone Antibiotic: An In-depth Technical Guide to the Discovery and Synthesis of Amoxicillin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of amoxicillin sodium, a pivotal semi-synthetic penicillin antibiotic. It delves into the historical context of its development by Beecham Research Laboratories and elucidates the core chemical and enzymatic methodologies for its synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a vital resource for researchers, chemists, and professionals engaged in antibiotic drug development and manufacturing.

Introduction: A Legacy of Combating Bacterial Infections

The discovery of penicillin by Alexander Fleming in 1928 heralded a new era in medicine. However, the emergence of penicillin-resistant bacteria necessitated the development of new, more robust antibiotics. In the 1960s, scientists at Beecham Research Laboratories embarked on a mission to develop semi-synthetic penicillin derivatives with a broader spectrum of activity. This research culminated in the discovery of amoxicillin in 1958, which was subsequently introduced into medical use in 1972.[1] A significant advancement over its predecessor, ampicillin, amoxicillin demonstrated improved oral absorption.[2]

Amoxicillin is a beta-lactam antibiotic that functions by inhibiting the synthesis of bacterial cell walls.[2][3] Its sodium salt, amoxicillin sodium, is a formulation suitable for parenteral administration, crucial for treating severe infections. This guide will explore the key synthetic routes to amoxicillin sodium, providing detailed procedural insights and quantitative analysis.

The Discovery of Amoxicillin: A Beecham Breakthrough

The journey to amoxicillin was a strategic endeavor by Beecham Research Laboratories to enhance the efficacy of natural penicillins. By modifying the side chain of the 6-aminopenicillanic acid (6-APA) nucleus, researchers could create novel antibiotics with improved characteristics. Amoxicillin emerged as a promising candidate due to its enhanced activity against a range of Gram-positive and Gram-negative bacteria.[4] It was first made available in 1972 and has since become one of the most prescribed antibiotics globally.[2]

Synthesis of Amoxicillin Sodium: Chemical and Enzymatic Routes

The industrial production of amoxicillin sodium primarily involves the synthesis of amoxicillin, which is then converted to its sodium salt. Two main pathways are employed: traditional chemical synthesis and a more contemporary enzymatic approach.

Chemical Synthesis of Amoxicillin

Chemical synthesis methods for amoxicillin typically involve the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of D-(-)-α-amino-p-hydroxyphenylacetic acid.

This common chemical synthesis route involves the silylation of 6-APA to protect the carboxylic acid group, followed by acylation and subsequent deprotection.

Experimental Protocol: Anhydrous Acylation of 6-APA [5]

-

Silylation of 6-APA: Suspend 1 kg of 6-APA in 20 L of methylene chloride at 25 °C. Add 1.29 L of triethylamine (TEA) and stir for 30 minutes until the 6-APA is nearly dissolved. Cool the mixture to 0-5 °C and slowly add 1.17 L of trimethylchlorosilane (TMCS) over 5-10 minutes, maintaining the temperature. Allow the reaction to proceed for 60 minutes at 25 °C.[5][6]

-

Acylation: Cool the silylated 6-APA solution to 0-5 °C. Add 0.696 L of dimethylacetamide (DMA) and 1.49 kg of DMA·HCl solution. Immediately begin the acylation by adding 1.26 kg of D-(-)-2-p-hydroxyphenylglycine chloride hydrochloride in three equal portions, ensuring the temperature remains below 10 °C. Age the mixture at 0-5 °C for 2 hours.[5][6]

-

Hydrolysis and Isolation: Hydrolyze the reaction mixture by adding it to a mixture of water and methylene chloride at 0-5 °C, maintaining a pH of 1.0-1.5 with 6 N HCl. Separate the aqueous phase and add saturated sodium chloride solution to precipitate amoxicillin hydrochloride.[5]

-

Conversion to Amoxicillin Trihydrate: Filter the amoxicillin hydrochloride and convert it to amoxicillin trihydrate by slurrying it in a mixture of 15% LA-1 in methyl isobutyl ketone (MIBK) and water at 25 °C. Filter, wash, and dry the resulting amoxicillin trihydrate crystals.[5][6]

Workflow for Chemical Synthesis of Amoxicillin

Caption: Chemical synthesis workflow of amoxicillin trihydrate.

Enzymatic Synthesis of Amoxicillin

The enzymatic synthesis of amoxicillin is considered a greener alternative to chemical methods, utilizing the enzyme Penicillin G Acylase (PGA). This process is kinetically controlled, where the formation of amoxicillin is favored over the hydrolysis of the activated side chain.[1]

Experimental Protocol: Enzymatic Synthesis of Amoxicillin [5][7]

-

Reaction Setup: In a temperature-controlled reactor set to 25 °C, prepare a solution of 6-aminopenicillanic acid (6-APA) in a phosphate buffer (e.g., 0.1 M, pH 6.5).

-

Substrate Addition: Add D-p-hydroxyphenylglycine methyl ester (D-HPGM) to the reactor to achieve a desired molar ratio to 6-APA (typically 2:1). Adjust the pH of the mixture to the optimal level for the enzyme (e.g., 6.5) using hydrochloric acid.

-

Enzyme Initiation: Introduce immobilized Penicillin G Acylase (e.g., from Escherichia coli) to the reaction mixture to begin the synthesis.

-

Reaction Monitoring and Termination: Continuously stir the mixture and monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). Once the maximum yield is achieved, terminate the reaction by filtering off the immobilized enzyme for potential reuse.

-

Product Isolation: Adjust the pH of the filtrate to the isoelectric point of amoxicillin (around 4.7-5.2) to induce crystallization. Cool the solution to 0-5 °C and stir to promote crystal growth. Collect the precipitated amoxicillin trihydrate by filtration, wash with cold water and/or isopropanol, and dry under vacuum.[5]

Workflow for Enzymatic Synthesis of Amoxicillin

Caption: Enzymatic synthesis workflow of amoxicillin trihydrate.

Synthesis of Amoxicillin Sodium from Amoxicillin Trihydrate

Amoxicillin sodium is typically prepared from amoxicillin trihydrate. Several methods exist, often employing a sodium-containing salt-forming agent in an alcoholic solvent.

Experimental Protocol: Synthesis of Amoxicillin Sodium [7]

-

Dissolution of Amoxicillin Trihydrate: Dissolve amoxicillin trihydrate in a suitable solvent system. For example, add 150 kg of amoxicillin trihydrate to a solution of 59 kg of diisopropylamine in 440 kg of absolute ethanol, cooled to 5-10 °C. Stir until completely dissolved. The solution can be decolorized with activated carbon and sterile filtered.

-

Preparation of Salt-Forming Agent: In a separate vessel, dissolve a sodium salt-forming agent, such as 100 kg of sodium isooctanoate, in 510 kg of absolute ethanol at 30-35 °C. Stir to dissolve and sterile filter this solution.

-

Crystallization: Add the sodium isooctanoate solution dropwise to the amoxicillin trihydrate solution while maintaining the temperature at 0-5 °C. Stir and allow crystallization to proceed for approximately 5 hours.

-

Isolation and Drying: Filter the resulting amoxicillin sodium crystals. Wash the crystals twice with 400 L of absolute ethanol and dry under vacuum at 60 °C for 8 hours to obtain the final product.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of amoxicillin and amoxicillin sodium based on various reported procedures.

Table 1: Chemical Synthesis of Amoxicillin Trihydrate - Reactant Quantities

| Reactant | Quantity | Reference |

| 6-Aminopenicillanic Acid (6-APA) | 1 kg | [5][6] |

| Methylene Chloride | 20 L | [5][6] |

| Triethylamine (TEA) | 1.29 L | [5][6] |

| Trimethylchlorosilane (TMCS) | 1.17 L | [5][6] |

| Dimethylacetamide (DMA) | 0.696 L | [5][6] |

| DMA·HCl | 1.49 kg | [5][6] |

| D-(-)-2-p-hydroxyphenylglycine chloride hydrochloride | 1.26 kg | [5][6] |

| Yield | 77-82% | [6] |

Table 2: Enzymatic Synthesis of Amoxicillin - Reaction Conditions and Yield

| Parameter | Value | Reference |

| 6-APA Concentration | 100 mM | [8] |

| D-HPGM Concentration | 200 mM | [8] |

| Enzyme | Immobilized Penicillin G Acylase | [2][7] |

| Temperature | 25 °C | [7][9] |

| pH | 6.0 - 6.5 | [7][8] |

| Yield | ~71.5 - 76.5% | [2][8] |

Table 3: Synthesis of Amoxicillin Sodium - Reactant Quantities and Yield

| Reactant | Embodiment 1 | Embodiment 2 | Embodiment 3 | Reference |

| Amoxicillin Trihydrate | 150 kg | 150 kg | 150 kg | [7] |

| Absolute Ethanol (Dissolution) | 440 kg | 440 kg | 440 kg | [7] |

| Diisopropylamine | 59 kg | 100 kg | 150 kg | [7] |

| Sodium Isooctanoate | 100 kg | 80 kg | 50 kg | [7] |

| Absolute Ethanol (Salt Formation) | 510 kg | 510 kg | 510 kg | [7] |

| Yield | >90% (reported for similar processes) | >90% (reported for similar processes) | >90% (reported for similar processes) | [10] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Amoxicillin exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis and death.[3][11]

The key targets of amoxicillin are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains.[12][13] Amoxicillin, being a structural analog of the terminal D-alanyl-D-alanine residues of the peptidoglycan precursor, binds to the active site of PBPs and acylates them. This irreversible binding inactivates the PBPs, preventing the formation of the cross-links and ultimately weakening the cell wall.[11][12]

Signaling Pathway for Amoxicillin's Mechanism of Action

Caption: Mechanism of amoxicillin action on bacterial cell wall synthesis.

Conclusion

Amoxicillin sodium remains a cornerstone of antibacterial therapy, and a thorough understanding of its discovery and synthesis is crucial for the continued development of effective antibiotics. This guide has provided a detailed examination of the historical context, synthetic methodologies, and mechanism of action of this vital drug. The presented experimental protocols, quantitative data, and process visualizations offer a valuable resource for professionals in the pharmaceutical sciences, aiming to facilitate further research and optimization in the field of antibiotic production. The ongoing challenge of antibiotic resistance underscores the importance of continued innovation in the synthesis and development of new and improved antibacterial agents.

References

- 1. benchchem.com [benchchem.com]

- 2. One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Instructive Mechanism Of Action Of Amoxicillin Explained [mvs-pharma.com]

- 4. Amoxicillin synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Synthesis of Amoxicillin via a One-pot Enzymatic Hydrolysis and Condensation Cascade Process in the Presence of Organic Co-solvents | Semantic Scholar [semanticscholar.org]

- 10. CN102971328A - Improved process for preparing amoxicillin sodium - Google Patents [patents.google.com]

- 11. pexacy.com [pexacy.com]

- 12. google.com [google.com]

- 13. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]

An In-depth Technical Guide on the Mode of Action of Amoxicillin Sodium on Bacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underlying amoxicillin's mode of action, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent disruption of peptidoglycan synthesis, and the activation of autolytic enzymes. Quantitative data on amoxicillin's efficacy, detailed experimental protocols, and visual representations of the key pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, protecting the bacterium from osmotic stress.[1] It is primarily composed of peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), are crucial for catalyzing the final step of peptidoglycan synthesis—the formation of these peptide cross-links.[2] Amoxicillin sodium's efficacy stems from its ability to specifically target and inhibit these essential enzymes.[1][3]

Mechanism of Action

The bactericidal action of amoxicillin sodium is a multi-step process that begins with the inhibition of cell wall synthesis and culminates in cell lysis.

Targeting Penicillin-Binding Proteins (PBPs)

Amoxicillin's primary targets are the PBPs located in the bacterial cytoplasmic membrane.[1][4] Due to its structural similarity to the D-alanyl-D-alanine moiety of the peptidoglycan precursor, amoxicillin acts as a suicide inhibitor.[5] It acylates the serine residue at the active site of the PBP transpeptidase domain, forming a stable, covalent penicilloyl-enzyme intermediate.[6] This irreversible binding inactivates the enzyme, preventing it from carrying out the transpeptidation reaction necessary for cross-linking the peptidoglycan chains.[2][3]

Inhibition of Peptidoglycan Synthesis

The inactivation of PBPs by amoxicillin halts the cross-linking of the peptidoglycan sacculus.[1][7] This disruption of the final stage of cell wall biosynthesis leads to the accumulation of un-cross-linked peptidoglycan chains and the formation of a structurally weakened cell wall.[4][8] The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, particularly in growing and dividing bacteria.[8]

Activation of Autolytic Enzymes

The inhibition of peptidoglycan synthesis and the resulting structural defects in the cell wall are thought to trigger the activation of endogenous autolytic enzymes, such as murein hydrolases.[7] These enzymes normally play a role in cell wall remodeling during growth and division. However, their uncontrolled activation in the presence of amoxicillin leads to the progressive degradation of the existing peptidoglycan, further compromising the cell wall's integrity.[7] The combined effect of inhibited synthesis and enzymatic degradation of the cell wall results in bacterial cell lysis and death.[1][7]

Quantitative Data

The efficacy of amoxicillin varies between different bacterial species and is influenced by the presence of resistance mechanisms. The following tables summarize key quantitative data related to amoxicillin's activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of Amoxicillin against Various Bacterial Species

| Bacterial Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.015 - 0.03 | - | - | [9] |

| Streptococcus pneumoniae | Penicillin-Intermediate | 0.06 - 1 | - | - | [9] |

| Streptococcus pneumoniae | Penicillin-Resistant | 1 - 8 | - | - | [9] |

| Haemophilus influenzae | Clinical Isolates | 0.06/0.03 - 16/8a | 0.5/0.25a | - | [10] |

| Staphylococcus aureus | Clinical Isolates | 0.25 - 128 | 0.50 | 8 | [1] |

| Staphylococcus aureus | ATCC 6538 | 0.25 | - | - | [3] |

| Escherichia coli | - | MIC = 8b | - | - | [11] |

a Values for amoxicillin/clavulanate. b Breakpoint for resistance.

Table 2: 50% Inhibitory Concentrations (IC50) of Amoxicillin against Penicillin-Binding Proteins (PBPs)

| Bacterial Species | PBP | IC50 (µM) | Reference(s) |

| Escherichia coli | PBP1a | >1000 | [12] |

| Escherichia coli | PBP1b | >1000 | [12] |

| Escherichia coli | PBP2 | >1000 | [12] |

| Escherichia coli | PBP3 | 11 | [12] |

| Escherichia coli | PBP4 | 0.8 | [12] |

| Escherichia coli | PBP5/6 | 1.1 | [12] |

| Helicobacter pylori | PBP1 | >50x higher in resistant strain | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution Assay

Protocol:

-

Preparation of Amoxicillin Stock Solution: Prepare a stock solution of amoxicillin sodium in an appropriate solvent (e.g., sterile distilled water or PBS) at a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the amoxicillin stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of amoxicillin that completely inhibits visible growth of the organism.[14][15]

Penicillin-Binding Protein (PBP) Competition Assay

Method: Fluorescent Penicillin (Bocillin-FL) Competition Assay

Protocol:

-

Bacterial Culture and Membrane Preparation: Grow the bacterial strain of interest to mid-log phase. Harvest the cells by centrifugation and wash with PBS. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

Competition Reaction: In a microcentrifuge tube, incubate a fixed amount of the membrane preparation with varying concentrations of unlabeled amoxicillin for a specific time (e.g., 30 minutes) at room temperature to allow for binding to the PBPs.

-

Fluorescent Labeling: Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin-FL, to the reaction mixture and incubate for a further period (e.g., 15-30 minutes). Bocillin-FL will bind to any PBPs not occupied by amoxicillin.

-

SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE.

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands corresponding to each PBP is inversely proportional to the binding of amoxicillin.

-

IC50 Determination: Quantify the band intensities using densitometry software. The IC50 value, the concentration of amoxicillin that inhibits 50% of Bocillin-FL binding, can be calculated by plotting the percentage of inhibition against the logarithm of the amoxicillin concentration.[12][16]

Peptidoglycan Synthesis Inhibition Assay

Method: Whole-Cell Assay using Radiolabeled Precursor

Protocol:

-

Preparation of Permeabilized Cells: Grow bacterial cells to mid-log phase. Harvest and wash the cells. Permeabilize the cells by a freeze-thaw cycle in a suitable buffer to allow the entry of substrates.

-

Reaction Mixture: Prepare a reaction mixture containing the permeabilized cells, a buffer (e.g., Tris-HCl), MgCl2, ATP, and the radiolabeled peptidoglycan precursor, UDP-N-acetyl-D-[14C]glucosamine ([14C]UDP-GlcNAc).

-

Inhibition Assay: Add varying concentrations of amoxicillin to the reaction mixtures. Include a control without any antibiotic.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time to allow for peptidoglycan synthesis.

-

Precipitation and Washing: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid). Collect the precipitated peptidoglycan on a filter membrane by vacuum filtration. Wash the filter extensively to remove unincorporated radiolabeled substrate.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the rate of peptidoglycan synthesis.

-

Data Analysis: Calculate the percentage of inhibition of peptidoglycan synthesis for each amoxicillin concentration compared to the control.[17]

Autolysin Activity Assay

Method: Zymography

Protocol:

-

Preparation of Substrate-Containing Gel: Prepare a standard SDS-polyacrylamide gel and incorporate heat-killed bacterial cells (the substrate for autolysins) into the resolving gel matrix before polymerization.

-

Protein Extraction: Treat the bacterial culture with amoxicillin at its MIC for a specified time. Harvest the cells and extract proteins, including autolysins, using a buffer containing a detergent like SDS.

-

Electrophoresis: Load the protein extracts onto the substrate-containing gel and perform electrophoresis under denaturing conditions. This separates the proteins by size.

-

Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the separated enzymes to renature.

-

Incubation: Incubate the gel in a suitable buffer at an optimal temperature (e.g., 37°C) for several hours to overnight. During this time, the renatured autolysins will digest the bacterial cell substrate embedded in the gel.

-

Staining and Visualization: Stain the gel with a dye such as Methylene Blue. Zones of autolytic activity will appear as clear bands against a dark background, where the substrate has been degraded. The position of the clear band indicates the molecular weight of the autolysin.[7][9][18]

Visualizations

The following diagrams illustrate the key processes involved in amoxicillin's mode of action.

References

- 1. Pharmacodynamic Profiling of Amoxicillin: Targeting Multidrug-Resistant Gram-Positive Pathogens Staphylococcus aureus and Staphylococcus pseudintermedius in Canine Clinical Isolates [mdpi.com]

- 2. Binding of beta-lactam antibiotics to penicillin-binding proteins in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and Analysis of Crude Autolytic Enzyme Extracts from Staphylococcus aureus [bio-protocol.org]

- 8. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of penicillin binding to penicillin-binding proteins of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contribution of Specific Amino Acid Changes in Penicillin Binding Protein 1 to Amoxicillin Resistance in Clinical Helicobacter pylori isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Penicillin-Binding Protein Genes of Clinical Isolates of Streptococcus pneumoniae with Reduced Susceptibility to Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Amoxicillin Sodium Stock Solution for In Vitro Assays

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used in research to study bacterial infections and antimicrobial resistance.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[3] Specifically, amoxicillin binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][4] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[2][4] For reproducible and accurate in vitro experimental results, the correct preparation and storage of amoxicillin sodium stock solutions are critical, particularly given its inherent instability in aqueous solutions.[5][6] These notes provide detailed protocols for the preparation, storage, and application of amoxicillin sodium stock solutions for use in various research assays.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the solubility and stability of amoxicillin sodium.

Table 1: Solubility of Amoxicillin Sodium

| Solvent | Solubility | Reference |

| Water | 78 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | 78 mg/mL (use fresh, anhydrous) | [7] |

| Ethanol | Insoluble | [7] |

Note: Amoxicillin sodium is described as very soluble in water, while amoxicillin trihydrate is only slightly soluble.[8][9] Ensure you are using the correct form for your application.

Table 2: Stability and Storage Recommendations for Amoxicillin Sodium Solutions

| Solvent/Condition | Temperature | Stability Detail | Recommendations | Reference |

| Aqueous Solution (Water) | 19.5°C to 0°C | Unstable; degradation rate increases with temperature. | Prepare fresh for each experiment. | [6] |

| Normal Saline | 0°C | t90 (time to 90% potency) = 252 hours | For short-term storage, 0°C in saline is preferable to glucose solutions. | [5] |

| 5% Glucose Solution | 0°C | t90 = 12.5 hours | Avoid using glucose solutions as a solvent if storage is required. | [5] |

| Aqueous Solution (Frozen) | 0°C to -20°C | Markedly unstable; degradation can be faster than in a liquid state at 0°C. | Avoid storage in this temperature range. | [6][10] |

| Aqueous Solution (Frozen) | ≤ -30°C | t90 = 13 days | If freezing an aqueous solution is necessary, store below -30°C. | [6][10] |

| DMSO Solution | -20°C | Stable for up to 1 month. | Aliquot to prevent freeze-thaw cycles. | [7] |

| DMSO Solution | -80°C | Stable for 6 months to 1 year. | Preferred method for long-term storage. Aliquot to prevent freeze-thaw cycles. | [7][11] |

Experimental Protocols

Protocol 1: Preparation of Aqueous Amoxicillin Sodium Stock Solution (for Immediate Use)

This protocol is suitable for experiments where the stock solution will be used on the same day it is prepared.

Materials:

-

Amoxicillin Sodium powder

-

Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

Procedure:

-

Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of amoxicillin sodium powder and place it into a sterile conical tube.

-

Dissolution: Add the required volume of sterile water or PBS to the tube to achieve the target concentration (e.g., 10 mg/mL).

-

Mixing: Close the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear.

-

Sterilization: To ensure sterility for cell culture or microbiology assays, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

-

Usage: Use the freshly prepared solution immediately. Do not store aqueous solutions at 4°C or -20°C for extended periods due to significant degradation.[6][10]

Protocol 2: Preparation of DMSO Amoxicillin Sodium Stock Solution (for Long-Term Storage)

This protocol is recommended for creating a concentrated stock that can be stored for an extended period.

Materials:

-

Amoxicillin Sodium powder

-

Anhydrous (molecular biology grade) Dimethyl Sulfoxide (DMSO)

-

Sterile conical tubes

-

Analytical balance

-

Vortex mixer

-

Sterile, nuclease-free microcentrifuge tubes for aliquots

Procedure:

-

Weighing: Accurately weigh the desired amount of amoxicillin sodium powder and place it into a sterile conical tube.

-

Dissolution: Add the required volume of anhydrous DMSO to achieve a high concentration (e.g., 50-78 mg/mL). Note: Moisture-absorbing DMSO can reduce solubility.[7]

-

Mixing: Vortex thoroughly until the powder is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Aliquoting: Dispense the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[11]

-

Storage: Store the aliquots protected from light at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[7]

-

Usage: When needed, thaw a single aliquot. Further dilute the stock solution in the appropriate aqueous buffer or culture medium to the final working concentration immediately before use.

Protocol 3: Example Application - Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol describes how to use a prepared amoxicillin sodium stock solution to determine the MIC against a bacterial strain.

Materials:

-

Prepared Amoxicillin Sodium stock solution (from Protocol 1 or 2)

-

Sterile 96-well flat-bottom microtiter plate

-

Bacterial culture in the logarithmic growth phase

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Bacterial Inoculum Preparation: Dilute the log-phase bacterial culture in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL), following standard microbiology guidelines (e.g., CLSI).

-

Stock Dilution: Prepare an intermediate dilution of the amoxicillin stock solution in the growth medium. For example, if your highest desired concentration is 128 µg/mL, and the final volume in the well is 100 µL after adding bacteria, you would prepare a 256 µg/mL solution.

-

Serial Dilution:

-

Add 100 µL of sterile broth to wells 2 through 12 of a microtiter plate row.

-

Add 200 µL of the intermediate amoxicillin dilution (e.g., 256 µg/mL) to well 1.

-

Transfer 100 µL from well 1 to well 2, mixing thoroughly. This creates a 2-fold serial dilution.

-

Repeat this transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (broth only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the antibiotic concentrations will be halved.

-

Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of amoxicillin that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Visualizations

Caption: Workflow for preparing amoxicillin sodium stock solutions.

References

- 1. pexacy.com [pexacy.com]

- 2. Instructive Mechanism Of Action Of Amoxicillin Explained [mvs-pharma.com]

- 3. Amoxicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]